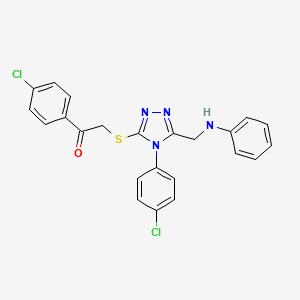
2-(2-Hydroxyethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a hydroxyethyl group and a phenyl group attached to an isoindolinone core, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone typically involves the reaction of phthalic anhydride with aniline to form N-phenylphthalimide. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield 3-phenyl-1-isoindolinone. The final step involves the alkylation of 3-phenyl-1-isoindolinone with ethylene oxide to introduce the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the isoindolinone core can be reduced to form a secondary alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is 2-(2-carboxyethyl)-3-phenyl-1-isoindolinone.
Reduction: The major product is 2-(2-hydroxyethyl)-3-phenyl-1-isoindolinol.
Substitution: Depending on the substituent introduced, products can vary widely, such as 2-(2-hydroxyethyl)-3-(4-bromophenyl)-1-isoindolinone.
科学研究应用
2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
作用机制
The mechanism of action of 2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-hydroxyethyl)-3-methyl-1-isoindolinone
- 2-(2-hydroxyethyl)-3-phenyl-1-indolinone
- 2-(2-hydroxyethyl)-3-phenyl-1-pyrrolidinone
Uniqueness
2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyethyl group and a phenyl group attached to the isoindolinone core allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
属性
CAS 编号 |
18409-77-3 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC 名称 |
2-(2-hydroxyethyl)-3-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO2/c18-11-10-17-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(17)19/h1-9,15,18H,10-11H2 |
InChI 键 |
QFGYMIGOAGPJEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12010597.png)



![5-(4-Tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010615.png)
![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12010617.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)
![1-[2-(Methylamino)phenyl]-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one](/img/structure/B12010633.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12010646.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12010661.png)
methylidene}-5-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12010669.png)
![N-[4-(5-formyl-2-furyl)phenyl]acetamide](/img/structure/B12010678.png)

